
2-Bromo-5-(4-nitrophenyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(4-nitrophenyl)furan is a synthetic compound that belongs to the furan family. It is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(4-nitrophenyl)furan involves the inhibition of this compound. This compound is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting this compound, this compound reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to have anti-inflammatory and analgesic effects in animal models, and it is being investigated for its potential use in the treatment of inflammatory diseases such as arthritis.
In addition to its anti-inflammatory effects, this compound has also been shown to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it is being investigated for its potential use in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Bromo-5-(4-nitrophenyl)furan in lab experiments is its potency as a this compound inhibitor. The compound has been shown to be more potent than other this compound inhibitors, which makes it a valuable tool for studying the role of this compound in various biological processes.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-Bromo-5-(4-nitrophenyl)furan. One direction is the investigation of its potential use in the treatment of inflammatory diseases such as arthritis. The compound has shown promising results in animal models, and further studies are needed to determine its effectiveness in humans.
Another direction is the investigation of its potential use in cancer therapy. The compound has been shown to inhibit the growth of cancer cells, and further studies are needed to determine its effectiveness in treating various types of cancer.
In addition, further studies are needed to determine the safety of this compound in humans. The compound has been shown to be toxic to some cell types at high concentrations, and further studies are needed to determine its potential toxicity in humans.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It is a potent inhibitor of this compound and has been shown to have anti-inflammatory and analgesic effects in animal models. The compound also has anti-cancer properties and is being investigated for its potential use in cancer therapy. While there are some limitations to its use in lab experiments, this compound has shown promise as a valuable tool for studying the role of this compound in various biological processes.
Synthesis Methods
The synthesis of 2-Bromo-5-(4-nitrophenyl)furan involves several steps. The first step is the preparation of 4-nitrophenylacetic acid, which is then converted to 4-nitrophenylacetic acid hydrazide. The hydrazide is then reacted with furan-2-carboxylic acid to obtain this compound. The synthesis method has been optimized for high yield and purity, and the compound can be obtained in large quantities for use in scientific research.
Scientific Research Applications
2-Bromo-5-(4-nitrophenyl)furan has been extensively studied for its potential use in various scientific research applications. It is a potent inhibitor of this compound, which is an enzyme that plays a crucial role in inflammation and pain. The compound has been shown to have anti-inflammatory and analgesic effects in animal models, and it is being investigated for its potential use in the treatment of inflammatory diseases such as arthritis.
In addition to its anti-inflammatory effects, this compound has also been shown to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it is being investigated for its potential use in cancer therapy.
properties
CAS RN |
73226-77-4 |
|---|---|
Molecular Formula |
C10H6BrNO3 |
Molecular Weight |
268.06 g/mol |
IUPAC Name |
2-bromo-5-(4-nitrophenyl)furan |
InChI |
InChI=1S/C10H6BrNO3/c11-10-6-5-9(15-10)7-1-3-8(4-2-7)12(13)14/h1-6H |
InChI Key |
HYOCPYUJLQDUPH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B186822.png)
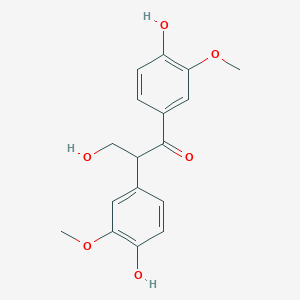
![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)
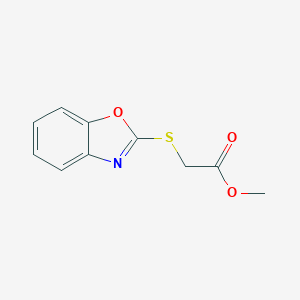

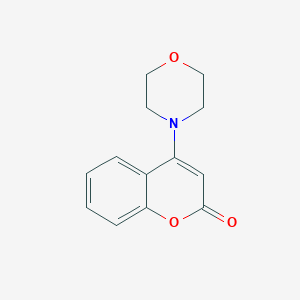
![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)
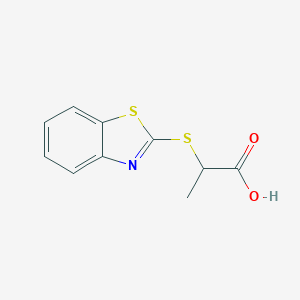
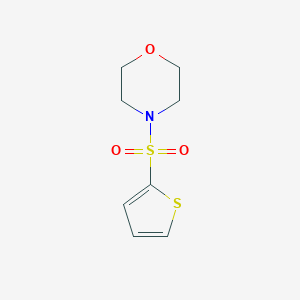
![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)

![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)

